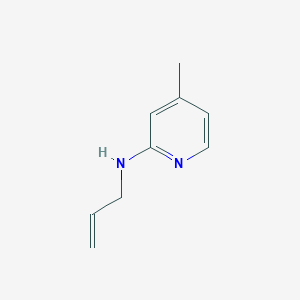
4-methyl-N-prop-2-enylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-prop-2-enylpyridin-2-amine, commonly known as MP2A, is a chemical compound that belongs to the class of pyridine amines. It is a potent and selective ligand for α7 nicotinic acetylcholine receptors (nAChRs), which are important targets for the treatment of various neurological and psychiatric disorders. MP2A has gained significant attention in recent years due to its potential therapeutic applications and its role in understanding the mechanism of action of α7 nAChRs.
Mecanismo De Acción
MP2A acts as a positive allosteric modulator of α7 4-methyl-N-prop-2-enylpyridin-2-amine, which are ionotropic receptors that are widely expressed in the brain and other tissues. Activation of α7 4-methyl-N-prop-2-enylpyridin-2-amine by MP2A results in the influx of calcium ions into the cells, leading to the activation of various signaling pathways that are involved in synaptic plasticity, neurotransmitter release, and neuronal survival. The precise molecular mechanism of MP2A's action on α7 4-methyl-N-prop-2-enylpyridin-2-amine is still under investigation.
Biochemical and Physiological Effects:
MP2A has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the suppression of inflammation. MP2A has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and enhance neuroprotection in animal models of neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MP2A has several advantages for lab experiments, including its high potency and selectivity for α7 4-methyl-N-prop-2-enylpyridin-2-amine, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also some limitations associated with the use of MP2A in lab experiments, including its limited solubility in aqueous solutions and its relatively short half-life in vivo.
Direcciones Futuras
There are several future directions for research on MP2A, including the optimization of its synthesis and purification methods, the development of more selective and potent analogs, and the investigation of its therapeutic potential in various neurological and psychiatric disorders. MP2A can also be used as a tool compound to study the role of α7 4-methyl-N-prop-2-enylpyridin-2-amine in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neuroinflammation. Finally, the development of more advanced imaging techniques can help to elucidate the precise molecular mechanism of MP2A's action on α7 4-methyl-N-prop-2-enylpyridin-2-amine in vivo.
Métodos De Síntesis
MP2A can be synthesized using various methods, including the reductive amination of 4-methylpyridine with 2-propen-1-amine, followed by purification using column chromatography. Another method involves the reaction of 4-methylpyridine with 2-chloro-1-propene, followed by reduction with sodium borohydride. The purity and yield of MP2A can be optimized by modifying the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
MP2A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Preclinical studies have shown that MP2A can improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of these disorders. MP2A has also been used as a tool compound to study the role of α7 4-methyl-N-prop-2-enylpyridin-2-amine in various physiological and pathological processes.
Propiedades
IUPAC Name |
4-methyl-N-prop-2-enylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-3-5-10-9-7-8(2)4-6-11-9/h3-4,6-7H,1,5H2,2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGWSMMVXIKKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-prop-2-enylpyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2844441.png)
![5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2844443.png)
![1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2844444.png)
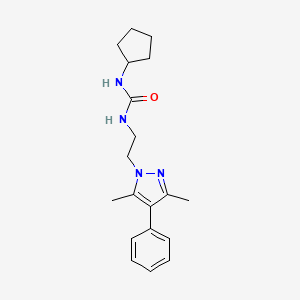
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2844447.png)
![(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2844449.png)
![[5-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2844454.png)
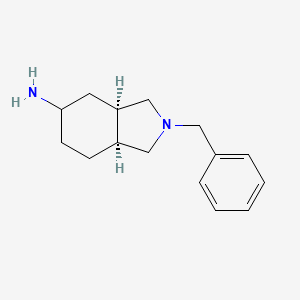
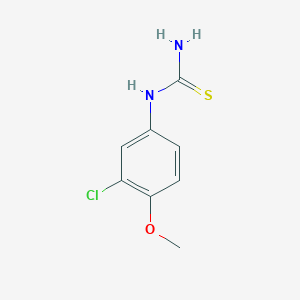
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2844457.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2844460.png)

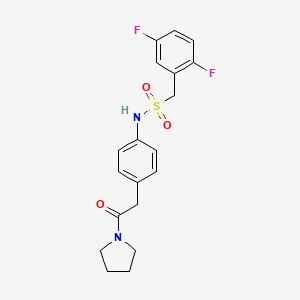
![3-(1-(5-bromonicotinoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2844464.png)